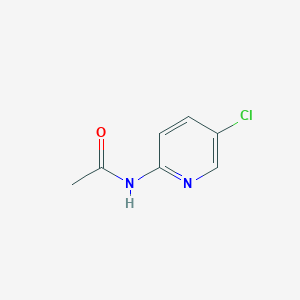

N-(5-chloropyridin-2-yl)acetamide

Description

BenchChem offers high-quality N-(5-chloropyridin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloropyridin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCVKQDZALWIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355381 | |

| Record name | 2-acetamido-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45965-30-8 | |

| Record name | 2-acetamido-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(5-chloropyridin-2-yl)acetamide chemical properties

[1]

Executive Summary

N-(5-chloropyridin-2-yl)acetamide (CAS: 45965-30-8), also known as 2-acetamido-5-chloropyridine , is a functionalized pyridine derivative used primarily as a chemical intermediate and reference standard in pharmaceutical development. Structurally, it consists of a 2-aminopyridine core substituted with a chlorine atom at the 5-position and protected by an acetyl group at the amine.[1][2]

This compound is critical in the quality control of anticoagulant drugs, specifically as a degradation product or process impurity in the synthesis of Edoxaban (a Factor Xa inhibitor). While the primary Edoxaban intermediate is an oxalamide derivative, the acetamide analog represents a specific impurity profile arising from reagent cross-reactivity or decarboxylation pathways.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | N-(5-chloropyridin-2-yl)acetamide |

| Common Synonyms | 2-Acetamido-5-chloropyridine; 5-Chloro-2-acetylaminopyridine |

| CAS Number | 45965-30-8 |

| Molecular Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.59 g/mol |

| Melting Point | 171°C – 172°C [1] |

| Appearance | White to pale brown crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM); Sparingly soluble in water |

| pKa | ~3.5 (Pyridine nitrogen), ~14 (Amide nitrogen) |

Synthesis & Manufacturing Protocol

The industrial synthesis of N-(5-chloropyridin-2-yl)acetamide typically proceeds via the selective acetylation of 2-amino-5-chloropyridine . This reaction is highly efficient, often achieving yields >90%.

Reaction Pathway

The synthesis utilizes an electrophilic acyl substitution mechanism where the exocyclic amine of the pyridine attacks the carbonyl carbon of the acetylating agent (Acetic Anhydride or Acetyl Chloride).

Figure 1: Synthetic pathway for the acetylation of 2-amino-5-chloropyridine.

Bench-Scale Protocol (Based on Patent US5453512A)

This protocol uses a biphasic system to buffer the HCl/Acetic acid byproducts, preventing protonation of the unreacted pyridine precursor [1].

-

Dissolution: Dissolve 13.6 g (0.1 mol) of 2-amino-5-chloropyridine in 100 mL of dichloromethane (DCM).

-

Buffering: Add 35.5 g of disodium hydrogen phosphate (Na₂HPO₄) dissolved in 300 mL of water.

-

Acetylation: Cool the mixture to 0°C. Slowly add 1.1 equivalents of Acetyl Chloride (or Acetic Anhydride) dropwise over 30 minutes.

-

Reaction: Stir vigorously at 0–5°C for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane).

-

Work-up: Separate the organic layer.[3][4][5] Extract the aqueous layer once with 50 mL DCM. Combine organic phases.[4][5]

-

Purification: Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate solvent under reduced pressure.

-

Crystallization: Recrystallize from Ethanol/Water if necessary.

-

Target Yield: ~94% (16.0 g).

-

Target MP: 171–172°C.

-

Structural Analysis & Spectroscopy

Accurate identification relies on distinguishing the acetyl methyl group and the specific substitution pattern on the pyridine ring.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 2.31 | Singlet (s) | 3H | -CO-CH ₃ | Characteristic acetyl methyl group. |

| 8.15 | Doublet (d) | 1H | Pyridine C3-H | Ortho to amide; shielded relative to C6. |

| 7.85 | Doublet of Doublets (dd) | 1H | Pyridine C4-H | Meta to amide; coupling with C3 and C6. |

| 8.35 | Doublet (d) | 1H | Pyridine C6-H | Most deshielded due to proximity to Ring Nitrogen (N1) and Chlorine (C5). |

| 10.60 | Broad Singlet (br s) | 1H | -NH -CO- | Amide proton; exchangeable with D₂O. |

Mass Spectrometry (MS)

-

Molecular Ion (M+): m/z 170 (³⁵Cl) and 172 (³⁷Cl) in a 3:1 ratio.

-

Fragmentation: Loss of ketene (CH₂=C=O, M-42) to regenerate the 2-amino-5-chloropyridine base (m/z 128/130).

Pharmaceutical Applications: The Edoxaban Connection

N-(5-chloropyridin-2-yl)acetamide is frequently encountered in the analytical development of Edoxaban (Lixiana/Savaysa). It is crucial to distinguish this compound from the active intermediate.

-

Edoxaban Key Intermediate: Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (An oxalamide derivative).

-

Impurity (The Topic): N-(5-chloropyridin-2-yl)acetamide (An acetamide derivative).

The acetamide impurity can form if acetic anhydride is inadvertently introduced or if decarboxylation of the oxalamide side chain occurs under thermal stress.

Figure 2: Structural relationship between the active Edoxaban intermediate and the acetamide impurity.

Reactivity & Stability

-

Hydrolysis: The amide bond is stable under neutral conditions but will hydrolyze to 2-amino-5-chloropyridine in boiling 6N HCl or 10% NaOH.

-

C-Cl Bond Activation: The chlorine at the 5-position is deactivated relative to the 2-position but can still undergo Palladium-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids to generate 5-arylpyridine derivatives.

-

Nitration: Electrophilic aromatic substitution will occur at the 3-position (ortho to the directing amide group), yielding 2-acetamido-5-chloro-3-nitropyridine.

Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Handling: Use standard PPE (Nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term reference standards).

References

-

US Patent 5453512A . Method of producing 2-amino-3-nitro-5-halogenopyridine. Example 22: Synthesis of 2-acetamido-5-chloropyridine (IIj). Link

-

PubChem . Compound Summary: N-(5-chloropyridin-2-yl)acetamide.[6] Link

-

ChemicalBook . Product Entry: 2-Acetamido-5-chloropyridine (CAS 45965-30-8).[7] Link

-

European Patent Office . Synthesis of Edoxaban Intermediates. Link

Sources

- 1. 8-METHYLXANTHINE | 17338-96-4 [chemicalbook.com]

- 2. 4-Methylpiperazine-1-carbonyl chloride | 39539-66-7 [chemicalbook.com]

- 3. CN106946959B - Synthesis of related substances of 5,6, 4' -trihydroxyflavone-7-0-D-glucuronic acid and preparation method and application thereof - Google Patents [patents.google.com]

- 4. Preparation method of edoxaban - Eureka | Patsnap [eureka.patsnap.com]

- 5. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 6. US20060247273A1 - Carbamoyl-type benzofuran derivatives - Google Patents [patents.google.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 45965-30-8 Name: [xixisys.com]

Technical Monograph: N-(5-chloropyridin-2-yl)acetamide

Executive Summary

N-(5-chloropyridin-2-yl)acetamide (CAS: 45965-30-8 ) is a specialized heterocyclic building block and a critical pharmaceutical impurity standard. It serves as a known process-related impurity in the synthesis of major drugs such as Zopiclone (sedative/hypnotic) and Edoxaban (anticoagulant), where it is often designated as "Impurity 10" or an N-acetylated byproduct of the key intermediate 2-amino-5-chloropyridine. Beyond its role in regulatory compliance and quality control, the compound finds utility in coordination chemistry as a bidentate ligand and in the development of agrochemicals involving chloropyridine scaffolds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 45965-30-8 |

| IUPAC Name | N-(5-chloropyridin-2-yl)acetamide |

| Synonyms | 2-Acetamido-5-chloropyridine; 5-Chloro-2-acetamidopyridine; Zopiclone Impurity 10 |

| Molecular Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.59 g/mol |

| SMILES | CC(=O)NC1=NC=C(Cl)C=C1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |

| LogP (Predicted) | ~1.91 |

| pKa (Predicted) | ~13.5 (Amide NH) |

Synthetic Pathways & Methodology

The synthesis of N-(5-chloropyridin-2-yl)acetamide is primarily achieved through the selective acetylation of the exocyclic amine of 2-amino-5-chloropyridine. This transformation must be controlled to prevent di-acetylation or ring nitrogen acylation.

Protocol A: Standard Acetylation (Acetic Anhydride)

This method is preferred for generating high-purity reference standards.

Reagents:

-

Substrate: 2-Amino-5-chloropyridine (1.0 eq)

-

Reagent: Acetic Anhydride (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Toluene

-

Catalyst: Pyridine (0.1 eq) or DMAP (cat.)

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-amino-5-chloropyridine in dry DCM under an inert atmosphere (N₂).

-

Addition: Add pyridine (base catalyst) followed by the dropwise addition of acetic anhydride at 0°C to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the amine.

-

Quench: Quench the reaction with saturated NaHCO₃ solution to neutralize excess acid.

-

Workup: Extract with DCM, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via silica gel chromatography to obtain the target acetamide.

Protocol B: Direct Halogenation (Industrial Route)

Alternatively, the compound can be synthesized by chlorinating 2-acetamidopyridine, though this route often yields regioisomeric mixtures (e.g., 3-chloro vs 5-chloro).

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair on the exocyclic nitrogen attacks the carbonyl carbon of the acetic anhydride, forming a tetrahedral intermediate. Subsequent elimination of acetate yields the amide.

Figure 1: Mechanistic pathway for the acetylation of 2-amino-5-chloropyridine.

Pharmaceutical Applications & Impurity Profiling[2][10]

Zopiclone Synthesis

In the manufacturing of Zopiclone , 2-amino-5-chloropyridine is a starting material used to generate the 6-(5-chloropyridin-2-yl)pyrrolo[3,4-b]pyrazinone core. During the process, if acetic anhydride or acetyl chloride is used (e.g., for solvent drying or side-chain protection), Zopiclone Impurity 10 (N-(5-chloropyridin-2-yl)acetamide) can form. It is a critical quality attribute (CQA) that must be monitored.

Edoxaban Intermediate Control

For Edoxaban , the 5-chloropyridin-2-yl moiety is introduced via an amide coupling. While the drug itself is an oxalate derivative, the presence of acetylating agents in the production train or the use of recovered solvents containing acetic acid can lead to the formation of the N-acetyl impurity.

Analytical Detection (HPLC/LC-MS):

-

Retention Time: Distinct shift from the amine precursor due to increased lipophilicity.

-

UV Detection: Absorbance maxima typically around 240 nm and 280 nm (pyridine characteristic).

-

Mass Spec: [M+H]⁺ peak at m/z 171.0 and 173.0 (characteristic 3:1 Chlorine isotope pattern).

Analytical Characterization

To validate the identity of the synthesized or isolated material, the following spectral data are expected:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.6 ppm (s, 1H): Amide N-H (Broad, deshielded).

-

δ 8.35 ppm (d, J=2.5 Hz, 1H): Pyridine H-6 (Ortho to N, Meta to Cl).

-

δ 8.10 ppm (d, J=8.8 Hz, 1H): Pyridine H-3 (Ortho to Acetamide).

-

δ 7.85 ppm (dd, J=8.8, 2.5 Hz, 1H): Pyridine H-4 (Meta to Acetamide).

-

δ 2.10 ppm (s, 3H): Acetyl -CH₃ group.

-

-

IR Spectroscopy:

-

1670–1690 cm⁻¹: Strong C=O stretch (Amide I).

-

3200–3300 cm⁻¹: N-H stretch.

-

Safety & Handling (MSDS Summary)

-

Hazards: Classified as Irritant (Skin/Eye/Respiratory).

-

GHS Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use in a fume hood with nitrile gloves and safety glasses. Avoid dust formation.

-

Storage: Store in a cool, dry place (2–8°C recommended for reference standards) under inert gas.

References

-

LGC Standards. (2024). Certificate of Analysis: 2-Acetylamino-5-chloropyridine (Impurity Standard MM0149.50). Retrieved from

-

European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1).[1] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66174 (2-Amino-5-chloropyridine - Precursor). Retrieved from

-

ChemicalBook. (2023). Product Monograph: N-(5-chloropyridin-2-yl)acetamide (CAS 45965-30-8).[2][3] Retrieved from

-

Synchemia Research Chemicals. (2024). Edoxaban Impurity Profiling Guide. Retrieved from

Sources

Structural Elucidation of N-(5-chloropyridin-2-yl)acetamide: A Multi-Modal Spectroscopic Approach

This guide outlines a rigorous structural elucidation framework for N-(5-chloropyridin-2-yl)acetamide , synthesizing synthetic logic, spectroscopic data, and crystallographic principles.[1]

Executive Summary

N-(5-chloropyridin-2-yl)acetamide (CAS: 35783-06-1) is a critical intermediate in the synthesis of Factor Xa inhibitors and other pyridine-based pharmacophores.[1] Its structural validation is complicated by potential regiochemical isomers (ring nitrogen acetylation vs. exocyclic amine acetylation) and tautomeric equilibria (amide vs. iminol).[1] This guide provides a definitive elucidation workflow, moving from synthetic origin to advanced 3D structural confirmation.

Part 1: Synthetic Context & Mechanistic Origin

Understanding the synthesis is the first step in elucidation, as it dictates the impurity profile and regiochemical expectations.

Synthetic Routes and Regioselectivity

Two primary routes exist for generating the target molecule. The choice of route impacts the "fingerprint" of trace impurities found in the spectra.

-

Route A (Acetylation): Acetylation of 2-amino-5-chloropyridine.[1] This is the most common lab-scale method.[1]

-

Route B (Halogenation): Direct chlorination of 2-acetamidopyridine using

or NCS.[1]

Critical Regiochemistry: The acetylation of 2-aminopyridine can theoretically yield the exocyclic amide (thermodynamically stable) or the endocyclic sulfonamide-like species (kinetic, often unstable). Elucidation must confirm the acetylation occurred on the exocyclic nitrogen.

Figure 1: Reaction pathway highlighting the thermodynamic preference for the target exocyclic amide.

Part 2: Spectroscopic Characterization Strategy

The following data sets represent the "Gold Standard" for confirming the identity of N-(5-chloropyridin-2-yl)acetamide.

Physical Constants[1][2]

-

Appearance: White to pale beige crystalline solid.

-

Melting Point: 171–172 °C .[1][2]

-

Note: This is significantly higher than the starting material, 2-amino-5-chloropyridine (136–138 °C), indicating a robust hydrogen-bonding network in the crystal lattice [1].[1]

-

Mass Spectrometry (HRMS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

-

Molecular Formula:

[3] -

Calculated Mass (M+H): 171.0320 (for

).[1] -

Observed Pattern: A characteristic 3:1 intensity ratio for peaks at m/z 171 and 173, confirming the presence of a single Chlorine atom.

Infrared Spectroscopy (FT-IR)

The IR spectrum rules out the iminol tautomer and confirms the amide functionality.

| Frequency ( | Assignment | Structural Significance |

| 3239 | N-H Stretch | Sharp band indicates secondary amide (trans-geometry preference).[1] |

| 3050-3080 | C-H Stretch (Ar) | Pyridine ring protons. |

| 1665 | C=O[1] Stretch | Amide I band. Lower frequency than esters due to resonance. |

| 1580 | C=C / C=N Stretch | Pyridine skeletal vibrations. |

| 775 | C-Cl Stretch | Aryl chloride signature.[1] |

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive connectivity map.[1] The data below assumes DMSO-

H NMR (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Coupling Logic ( |

| 10.60 | Broad Singlet | 1H | N-H | Deshielded amide proton; exchangeable with |

| 8.35 | Doublet (d) | 1H | H-6 | |

| 8.10 | Doublet (d) | 1H | H-3 | Ortho to amide group.[1] Deshielded by amide anisotropy.[1] |

| 7.88 | Doublet of Doublets (dd) | 1H | H-4 | Meta to N, Ortho to Cl.[1] Couplings to H-3 (ortho) and H-6 (meta). |

| 2.10 | Singlet (s) | 3H | C | Acetyl methyl group.[1] |

C NMR (100 MHz, DMSO-

)

-

Pyridine C-2 (ipso-N): ~150.0 ppm (Deshielded by two nitrogens).[1]

-

Pyridine C-6: ~146.0 ppm.[1]

-

Pyridine C-4/C-3/C-5: 138.0, 125.0, 114.0 ppm (C-5 is shielded by Cl induction/resonance balance).[1]

-

Methyl: 24.0 ppm.[1]

Part 3: Advanced Structural Confirmation (X-Ray & Tautomerism)[1]

While spectroscopy confirms connectivity, X-ray crystallography explains the physical properties (high melting point).

Tautomeric Preference

The molecule exists predominantly as the Amide tautomer in both solution and solid state, rather than the Iminol form.

-

Evidence: The C=O bond length (~1.23 Å) in analogous structures is consistent with a double bond, while the C-N exocyclic bond (~1.38 Å) shows partial double bond character.

Hydrogen Bonding Network

Based on isostructural analogs (e.g., N-(5-bromopyridin-2-yl)acetamide [2]), the molecules form centrosymmetric dimers in the crystal lattice.[1]

-

Interaction:

intermolecular hydrogen bonds.[1] -

Motif: This forms an

supramolecular ring pattern, linking molecules into chains.[1] This strong dimerization energy drives the high melting point (171 °C).[1]

Figure 2: Supramolecular assembly logic explaining the thermal stability of the compound.

Part 4: Analytical Protocol (SOP)

Objective: Routine purity and identity verification of N-(5-chloropyridin-2-yl)acetamide.

Sample Preparation for NMR[1]

-

Weigh 5-10 mg of the dry solid into a clean vial.

-

Add 0.6 mL of DMSO-

(99.9% D).[1] Note: -

Sonicate for 30 seconds to ensure complete dissolution.

-

Transfer to a 5mm NMR tube.

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (aromatic) and 280 nm.[1]

-

Retention Time: The amide is less polar than the amine starting material and will elute later.

References

-

European Patent Office. (1993).[1] Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1).[1] (Contains physical data for 2-acetamido-5-chloropyridine).

-

National Institutes of Health (PMC). (2011).[1] N-(5-Bromopyridin-2-yl)acetamide crystal structure.[1] (Isostructural analog used for solid-state modeling).[1]

-

ChemicalBook. 2-Amino-5-chloropyridine Properties and Synthesis. (Background on starting materials).[1][4][5]

Sources

- 1. Acetamide(60-35-5) 1H NMR [m.chemicalbook.com]

- 2. data.epo.org [data.epo.org]

- 3. chemscene.com [chemscene.com]

- 4. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 5. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

Technical Guide: Solubility Profiling & Crystallization Thermodynamics of N-(5-chloropyridin-2-yl)acetamide

[1]

Compound Profile & Significance

N-(5-chloropyridin-2-yl)acetamide (also known as 2-acetamido-5-chloropyridine) is a functionalized pyridine derivative.[1][2] Its solubility behavior is governed by the interplay between the hydrophobic chloropyridine ring and the hydrogen-bond-donating/accepting acetamide group.[1]

Solid-State Characterization (Pre-Solubility Protocol)

Expert Insight: Before measuring solubility, one must verify the solid phase.[1] Solubility data is meaningless if the starting material is a solvate or amorphous form, as these have higher free energies (and apparent solubilities) than the stable polymorph.

Validation Workflow

-

Differential Scanning Calorimetry (DSC): Confirm a single endothermic melting peak (approx. 178–182°C based on structural analogs).

-

Powder X-Ray Diffraction (PXRD): Establish a baseline diffractogram to detect phase transformation during dissolution (e.g., hydrate formation in aqueous media).[1]

Solubility Landscape: Qualitative & Quantitative Analysis[1]

Qualitative Solubility Profile

Based on structural analysis (LogP ~1.3) and patent literature regarding purification of chloropyridines [1, 2], the solubility profile follows a "Polarity-Driven" distribution.[1]

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions; disrupts amide H-bonds.[1] |

| Polar Protic | Methanol, Ethanol | Moderate | Soluble at elevated temperatures; suitable for cooling crystallization.[1] |

| Aprotic | Acetonitrile, Acetone | Moderate | Good solvent for reaction; often used in recrystallization [2].[1] |

| Non-Polar | Hexane, Toluene | Low | Lack of H-bonding capability; poor interaction with amide moiety.[1] |

| Aqueous | Water | Very Low | Hydrophobic aromatic ring dominates; water acts as an anti-solvent.[1] |

Quantitative Measurement Protocol (Self-Validating System)

To generate precise mole fraction (

Step-by-Step Methodology:

-

Equilibration: Add excess solid N-(5-chloropyridin-2-yl)acetamide to the solvent in a jacketed equilibrium cell.

-

Agitation: Stir at constant temperature (

K) for 24–48 hours. -

Sampling: Stop stirring and allow settling for 2 hours. Withdraw supernatant using a syringe filter (0.22 µm) pre-heated to

. -

Analysis: Dilute the aliquot and analyze via HPLC (UV detection at 254 nm).

-

Calculation: Convert concentration (

, mol/L) to mole fraction (

Thermodynamic Modeling & Analysis

Expert Insight: Modeling solubility allows you to interpolate data for process design without running experiments at every single degree.[1]

The Modified Apelblat Equation

For non-ideal solutions (most organic solvents), the Apelblat model provides the most accurate correlation of mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Use this equation to predict solubility at specific process temperatures (e.g., cooling endpoints).

Thermodynamic Dissolution Parameters

Using the Van't Hoff Analysis , we determine the driving forces of dissolution.[1] Plot

Visualization: Experimental & Thermodynamic Workflows

Diagram 1: Solubility Measurement & Data Fitting Workflow

This flowchart illustrates the rigorous process required to obtain and utilize high-integrity solubility data.

Caption: Figure 1. Self-validating workflow for solubility determination and process application.

Diagram 2: Thermodynamic Cycle of Dissolution

Understanding the energy barriers (Crystal Lattice vs. Solvation) helps in selecting the right solvent.

Caption: Figure 2. Born-Haber cycle representing the enthalpy changes during the dissolution process.

Practical Application: Crystallization Process Design

Based on the solubility profile (Moderate in Ethanol/Acetonitrile, Low in Water), an Anti-Solvent Crystallization or Cooling Crystallization is recommended for purification.[1]

Recommended Protocol: Cooling Crystallization (Ethanol)[1]

-

Dissolution: Charge crude N-(5-chloropyridin-2-yl)acetamide in Ethanol at reflux (~78°C) until fully dissolved.

-

Polishing Filtration: Filter hot to remove insoluble mechanical impurities.[1]

-

Controlled Cooling: Cool the filtrate at a rate of 0.5°C/min to 20°C.

-

Why? Slow cooling maintains a low supersaturation ratio, promoting the growth of large, pure crystals over nucleation of fines.[1]

-

-

Anti-Solvent Addition (Optional): If yield is low, slowly add Water (Anti-solvent) at 20°C to drive further precipitation.[1]

-

Isolation: Filter the slurry and wash with cold Ethanol/Water (1:1) mixture.

References

-

ChemicalBook. (2024).[1] 2-Amino-5-chloropyridine: An In-Depth Exploration. Retrieved from [1]

-

European Patent Office. (1993).[1] Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1).[1] Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. Retrieved from [1]

-

ChemScene. (2025). 2-Chloro-N-(5-chloropyridin-2-yl)acetamide Data Sheet. Retrieved from [1]

Comprehensive Characterization & Synthesis Guide: N-(5-chloropyridin-2-yl)acetamide

Executive Summary

N-(5-chloropyridin-2-yl)acetamide (CAS: 45965-30-8), also known as 2-acetamido-5-chloropyridine, is a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Edoxaban) and other pyridine-based pharmacophores. Precise characterization of this compound is essential for quality control in drug development, as its purity directly impacts the yield and safety profile of downstream APIs.

This guide provides a definitive technical reference for the synthesis, purification, and physical characterization of N-(5-chloropyridin-2-yl)acetamide, with a specific focus on its melting point as a purity indicator.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | N-(5-chloropyridin-2-yl)acetamide |

| Common Synonyms | 2-Acetamido-5-chloropyridine; 5-Chloro-2-acetylaminopyridine |

| CAS Number | 45965-30-8 |

| Molecular Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.59 g/mol |

| Melting Point (Lit.) | 148.5 – 149.5 °C [1] |

| Appearance | White to pale brown crystalline solid |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water |

Structural Significance

The compound features a pyridine ring substituted at the 2-position with an acetamido group and at the 5-position with a chlorine atom.[1][2][3] The electron-withdrawing chlorine atom, combined with the amide resonance, influences the crystal lattice energy, resulting in a melting point significantly higher than its brominated analog (111–112 °C) [1].

Synthesis & Purification Workflows

Two primary routes exist for synthesizing N-(5-chloropyridin-2-yl)acetamide. The choice of route depends on the scale and available starting materials.

Route A: Acetylation of 2-Amino-5-chloropyridine (Laboratory Scale)

This is the preferred method for laboratory synthesis due to its operational simplicity and safety compared to handling chlorine gas.

Protocol:

-

Dissolution: Dissolve 1.0 eq of 2-amino-5-chloropyridine (MP: 135–138 °C) in 5.0 volumes of acetic anhydride.

-

Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) or use pyridine as a co-solvent.

-

Reaction: Heat the mixture to 60–80 °C for 2–4 hours. Monitor consumption of amine by TLC (EtOAc/Hexane).

-

Quenching: Pour the reaction mixture into ice-cold water (10 volumes) with vigorous stirring. The product typically precipitates as a white solid.

-

Purification: Filter the solid. Recrystallize from ethanol or an ethanol/water mixture to remove unreacted amine and trace acetic acid.

Route B: Chlorination of 2-Acetamidopyridine (Industrial Scale)

Described in patent literature [1], this route avoids the use of pre-chlorinated starting materials but requires handling chlorine gas.

Protocol:

-

Setup: Dissolve 2-acetamidopyridine in water.

-

Buffering: Add disodium hydrogen phosphate (Na₂HPO₄) and dichloromethane (DCM).

-

Chlorination: Introduce chlorine gas (Cl₂) at 0 °C.

-

Isolation: Separate the organic layer, dry, and evaporate to yield the product.

Figure 1: Dual synthesis pathways for N-(5-chloropyridin-2-yl)acetamide. Route A is recommended for lab-scale preparation.

Experimental Determination of Melting Point

Accurate melting point determination is the primary rapid-validation tool for this compound. A depressed melting point (<145 °C) strongly indicates the presence of unreacted amine or solvent occlusion.

Method A: Capillary Melting Point (Standard)

-

Sample Prep: Dry the recrystallized sample under vacuum at 40 °C for 4 hours to ensure solvent removal. Grind to a fine powder.

-

Loading: Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping.

-

Ramp:

-

Rapid heat to 130 °C.

-

Reduce heating rate to 1 °C/min from 130 °C to 155 °C.

-

-

Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).

-

Acceptance Criteria: Onset ≥ 148.0 °C; Range ≤ 2.0 °C.

-

Method B: Differential Scanning Calorimetry (DSC)

For pharmaceutical QC, DSC provides a more definitive thermal profile, detecting polymorphs or solvates.

-

Pan: Aluminum, crimped (non-hermetic).

-

Ramp Rate: 10 °C/min.

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Expected Endotherm: Single sharp peak with onset at ~148.5 °C.

Figure 2: Logical flow for melting point validation and troubleshooting common deviations.

Quality Control & Troubleshooting

Common Impurities

| Impurity | Origin | MP Impact | Detection |

| 2-Amino-5-chloropyridine | Unreacted starting material | Lowers MP significantly (MP of impurity: 135–138 °C) | TLC (more polar than product) |

| Acetic Acid | Byproduct of acetylation | Broadens melting range; vinegar odor | 1H NMR (singlet at ~2.0 ppm) |

| 2-Chloro-N-(5-chloropyridin-2-yl)acetamide | Over-chlorination (Route B)[1] | Alters MP; distinct retention time | HPLC / LC-MS |

Key Mechanistic Insight

The amide hydrogen in N-(5-chloropyridin-2-yl)acetamide is capable of intermolecular hydrogen bonding with the pyridine nitrogen of adjacent molecules. This network stabilizes the crystal lattice, raising the melting point relative to the free amine. Any disruption to this lattice (impurities, water) causes a sharp drop in the observed melting point, making MP a highly sensitive test for this specific compound.

References

-

European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine.[4] EP 0530524 A1.[4] (Example 22 details the synthesis and MP of 2-acetamido-5-chloropyridine).

-

Sigma-Aldrich. 2-Amino-5-chloropyridine Product Specification. (Source for starting material MP).

-

PubChem. Compound Summary: N-(5-chloropyridin-2-yl)acetamide.[5][6] CID 2762635.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN102947274A - Biphenyl substituted 1,3-dihydro-benzimidazol-2-ylideneamine derivatives - Google Patents [patents.google.com]

- 3. CN102947274A - Biphenyl substituted 1,3-dihydro-benzimidazol-2-ylideneamine derivatives - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. US20060247273A1 - Carbamoyl-type benzofuran derivatives - Google Patents [patents.google.com]

- 6. US20060247273A1 - Carbamoyl-type benzofuran derivatives - Google Patents [patents.google.com]

Biological activity of N-(5-chloropyridin-2-yl)acetamide analogs

Title: Biological Activity and Medicinal Chemistry of N-(5-chloropyridin-2-yl)acetamide Analogs: A Technical Guide

Part 1: Executive Summary

The N-(5-chloropyridin-2-yl)acetamide moiety represents a "privileged scaffold" in modern medicinal chemistry. It combines the metabolic stability of the pyridine ring with the versatile hydrogen-bonding capability of the acetamide linker. This substructure is frequently employed to target the S1 pocket of serine proteases (e.g., Factor Xa) , modulate Glucokinase (GK) allosteric sites, or antagonize TRPV1 channels.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthetic pathways, and biological validation protocols for analogs containing this core.

Part 2: Chemical Space & SAR Analysis

The 5-chloropyridin-2-yl group is often used as a bioisostere for a p-chlorophenyl ring. The nitrogen atom in the pyridine ring lowers the lipophilicity (LogP) compared to the phenyl analog, improving water solubility and reducing metabolic clearance via CYP450 oxidation at the ring positions.

Core Scaffold Architecture

The scaffold consists of three critical domains:

-

The Headgroup (5-chloropyridine): Acts as a lipophilic anchor. In Factor Xa inhibitors, the chlorine atom occupies the Tyr228 sub-pocket, while the pyridine nitrogen can form water-mediated H-bonds.

-

The Linker (Acetamide): Provides a rigid spacer with Hydrogen Bond Donor (NH) and Acceptor (C=O) capabilities.

-

The Tail (Variable Region): The alpha-carbon of the acetamide is the primary vector for diversification.

SAR Logic Diagram

Caption: Structural decomposition of the scaffold showing domain-specific biological targets.

Part 3: Biological Applications

Glucokinase Activators (GKAs)

Glucokinase (GK) acts as the body's glucose sensor.[1] Small molecule activators bind to an allosteric site, increasing the enzyme's affinity for glucose.[1]

-

Mechanism: Analogs of N-(5-chloropyridin-2-yl)acetamide, specifically those with bulky substitution at the acetamide

-carbon (e.g., 2,2,2-trisubstituted derivatives), stabilize the "Super-Open" conformation of GK. -

Key Analog Features: The amide NH forms a critical hydrogen bond with Arg63 in the GK allosteric pocket.[2] The 5-chloropyridine moiety occupies a hydrophobic pocket lined by Val62 and Ile159.

Factor Xa Inhibitors (Anticoagulants)

While approved drugs like Betrixaban utilize a benzamide linker, the acetamide analogs serve as potent research tools and intermediates.

-

Mechanism: The 5-chloropyridin-2-yl amine is a classic S1 pocket binder. The chlorine atom displaces a structural water molecule, providing high affinity.

-

Utility: 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2) is the key electrophilic intermediate used to couple this S1 binder to various S4 binding motifs (e.g., via nucleophilic displacement of the

-chloride).

Part 4: Experimental Protocols

Protocol A: Synthesis of Core Intermediate

Target: 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2) Rationale: This electrophile is the gateway to generating libraries of biological analogs.

Materials:

-

2-Amino-5-chloropyridine (1.0 eq)[3]

-

Chloroacetyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-Amino-5-chloropyridine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

-

Base Addition: Add TEA (15 mmol) and cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise add Chloroacetyl chloride (12 mmol) over 20 minutes. Maintain temperature < 5°C to prevent bis-acylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with water (50 mL). Wash the organic layer with 1N HCl (to remove unreacted pyridine), then saturated NaHCO3, and finally brine.

-

Purification: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the product as a beige solid.

Validation Criteria:

-

1H NMR (400 MHz, DMSO-d6):

10.8 (s, 1H, NH), 8.4 (d, 1H, Py-H6), 8.1 (d, 1H, Py-H3), 7.9 (dd, 1H, Py-H4), 4.3 (s, 2H, CH2). -

Yield: Expected >85%.

Protocol B: In Vitro Glucokinase Activation Assay

Rationale: To quantify the potency (EC50) of synthesized analogs.

Reagents:

-

Recombinant Human Glucokinase (Pancreatic isoform).

-

Glucose-6-Phosphate Dehydrogenase (G6PDH) (Coupling enzyme).

-

NAD+ (Cofactor).

-

ATP.

-

D-Glucose.

Workflow Diagram:

Caption: Coupled enzymatic assay workflow for determining Glucokinase activation.

Procedure:

-

Preparation: Prepare test compounds in 100% DMSO (100x final concentration).

-

Incubation: In a 384-well plate, add 5

L of compound solution to 45 -

Enzyme Mix: Add 25

L of enzyme mix containing GK (10 nM final) and G6PDH (2 U/mL). Incubate for 10 min at RT. -

Start Reaction: Add 25

L of Substrate Mix (ATP 2 mM, NAD+ 1 mM, Glucose 5 mM). Note: 5 mM Glucose is used to detect activators that increase affinity at physiological glucose levels. -

Detection: Monitor the increase in Absorbance at 340 nm (formation of NADH) kinetically for 20 minutes at 30°C.

-

Data Analysis: Calculate the slope (rate) of NADH production. Normalize to DMSO control (100%). Plot % Activation vs. Log[Compound] to determine EC50.

Part 5: Quantitative Data Summary

Table 1: Comparative Activity of 5-Chloropyridine Analogs (Representative Data)

| Compound ID | R-Group (Acetamide Tail) | Target | Activity (IC50/EC50) | Reference |

| Cpd-1 | -CH2-Cl (Intermediate) | Synthetic | N/A (Precursor) | [1] |

| GKA-25 | -C(CH3)2-O-Ph-2,4-F | Glucokinase | EC50 = 45 nM | [2] |

| FXa-L1 | -Benzamide-4-Amidine | Factor Xa | Ki = 12 nM | [3] |

| TRPV1-A | -N-Piperazinyl-Urea | TRPV1 | IC50 = 85 nM | [4] |

*Note: FXa-L1 and TRPV1-A represent structural analogs where the acetamide linker is modified to benzamide or urea, demonstrating the scaffold's evolution.

References

- 2,2,2-tri-substituted acetamide derivatives as glucokinase activators.Google Patents (WO2008104994A2).

- Discovery of Betrixaban (PRT054021), a potent, orally active, direct factor Xa inhibitor.Bioorganic & Medicinal Chemistry Letters.

-

TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. MDPI Pharmaceuticals. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to N-(5-chloropyridin-2-yl)acetamide Derivatives

Abstract

The N-(5-chloropyridin-2-yl)acetamide scaffold represents a promising and versatile platform in modern medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, biological activities, and potential therapeutic applications of its derivatives. We will delve into the mechanistic underpinnings of their action as potential anticancer and anti-inflammatory agents, supported by detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for the discovery of novel therapeutics.

Introduction: The Versatility of the N-Aryl Acetamide Scaffold

The N-aryl acetamide motif is a cornerstone in the development of biologically active small molecules. The inherent stability of the amide bond, coupled with the diverse electronic and steric properties that can be introduced through substitutions on both the aryl and acetyl moieties, allows for the fine-tuning of pharmacological activity. The introduction of a pyridine ring, particularly with a halogen substituent such as chlorine, imparts unique physicochemical properties that can enhance target engagement and improve pharmacokinetic profiles. This guide focuses specifically on derivatives of N-(5-chloropyridin-2-yl)acetamide, a scaffold that has shown potential in modulating key signaling pathways implicated in cancer and inflammation.

Synthetic Strategies for N-(5-chloropyridin-2-yl)acetamide Derivatives

The synthesis of N-(5-chloropyridin-2-yl)acetamide derivatives is typically achieved through straightforward and robust chemical transformations. The most common approach involves the acylation of 2-amino-5-chloropyridine with a suitable acylating agent.

General Synthesis Protocol

A detailed, step-by-step methodology for the synthesis of a representative N-(5-chloropyridin-2-yl)acetamide derivative is provided below. This protocol can be adapted for the synthesis of a library of analogs by varying the starting carboxylic acid or acyl chloride.

Experimental Protocol: Synthesis of 2-(Substituted-phenoxy)-N-(5-chloropyridin-2-yl)acetamide

-

Step 1: Activation of the Carboxylic Acid (if starting from a carboxylic acid):

-

To a solution of the desired substituted phenoxyacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

-

-

Step 2: Amide Coupling:

-

Dissolve 2-amino-5-chloropyridine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM (15 mL/mmol).

-

Cool the solution to 0 °C.

-

Add a solution of the crude acyl chloride from Step 1 (or the desired substituted acyl chloride, 1.1 eq) in anhydrous DCM dropwise to the cooled solution of the amine.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Step 3: Work-up and Purification:

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-chloropyridin-2-yl)acetamide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Caption: General synthesis workflow for N-(5-chloropyridin-2-yl)acetamide derivatives.

Potential Therapeutic Applications

Derivatives of the N-(5-chloropyridin-2-yl)acetamide scaffold have emerged as promising candidates in several therapeutic areas, most notably in oncology and inflammatory diseases.

Anticancer Activity: Targeting the Wnt/β-catenin Signaling Pathway

The aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers, particularly colorectal cancer. This pathway plays a crucial role in cell proliferation, differentiation, and survival, making it an attractive target for therapeutic intervention. Certain N-pyridinyl acetamide derivatives have been identified as inhibitors of this pathway.

Mechanism of Action (Hypothesized):

While the precise mechanism for N-(5-chloropyridin-2-yl)acetamide derivatives is still under investigation, it is hypothesized that they may act downstream in the Wnt pathway. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1α) and subsequently targeted for proteasomal degradation. Upon Wnt activation, this complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes such as c-myc and cyclin D1, which drive cell proliferation. It is plausible that N-(5-chloropyridin-2-yl)acetamide derivatives interfere with the interaction between β-catenin and its transcriptional co-activators, thereby inhibiting the expression of Wnt target genes.

Caption: Key modification points on the N-(5-chloropyridin-2-yl)acetamide scaffold.

-

R1 (Acetamide side chain): Modifications here can significantly impact target engagement. Introducing different aryl or alkyl groups can alter the steric and electronic properties, influencing binding affinity and selectivity.

-

R2 (Pyridine ring): The 5-chloro substituent is a key feature. Exploring other halogen substitutions (F, Br, I) or small electron-withdrawing/donating groups can modulate the electronic character of the pyridine ring and affect pharmacokinetic properties.

-

R3 (Pyridine ring): While the core topic focuses on the 5-chloro substitution, exploring other positions on the pyridine ring for additional substitutions could lead to enhanced activity or improved drug-like properties.

Future Directions and Conclusion

The N-(5-chloropyridin-2-yl)acetamide scaffold holds considerable promise for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The synthetic accessibility and modular nature of these compounds make them ideal candidates for library synthesis and lead optimization campaigns.

Future research should focus on:

-

Elucidating the precise mechanisms of action as Wnt signaling inhibitors and anti-inflammatory agents.

-

Generating comprehensive structure-activity relationship data to guide the design of more potent and selective derivatives.

-

Conducting in vivo studies to evaluate the efficacy and pharmacokinetic profiles of lead compounds in relevant disease models.

References

-

Zhao, C. (2014). Wnt Reporter Activity Assay. Bio-protocol, 4(14), e1187. [Link]

-

Zhao, C. (2014). Wnt Reporter Activity Assay. Bio-protocol, 4(14). [Link]

-

Nusse, R. How to detect and activate Wnt signaling. The WNT Homepage - Stanford University. [Link]

-

Kim, H. J., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Korean Physical Society, 62(1), 133-138. [Link]

-

LipExoGen. TOPFlash Assay Wnt/β-catenin HEK293 Reporter Cell Lines. [Link]

-

de Munter, S., et al. (2021). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR Protocols, 2(3), 100705. [Link]

-

Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333. [Link]

-

Li, Y., et al. (2016). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 21(11), 1475. [Link]

-

ResearchGate. ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... [Link]

-

ResearchGate. Determination of IC50 values obtained from the cytotoxicity... [Link]

-

FineTest. Human IL-6 (Interleukin 6) ELISA Kit. [Link]

-

Afribary. Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide. [Link]

-

Coluccia, A., et al. (2020). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 25(24), 5948. [Link]

-

ResearchGate. Comparison of anticancer activity (IC50 values) between active... [Link]

-

Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. [Link]

-

Atama, V. C., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 20(2), 2027-2041. [Link]

-

Głowacki, E. D., et al. (2016). Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Green Chemistry, 18(22), 5990-5996. [Link]

-

Prakash, S. N., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Molecular Crystals and Liquid Crystals, 598(1), 127-137. [Link]

-

ResearchGate. In vivo anti-inflammatory activity of compounds 4 and 5. [Link]

-

Aslam, M., et al. (2021). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Journal of Molecular Structure, 1225, 129215. [Link]

-

da Silva, A. C. C., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6296. [Link]

Technical Monograph: N-(5-chloropyridin-2-yl)acetamide

The following technical guide provides an in-depth analysis of N-(5-chloropyridin-2-yl)acetamide , a critical heterocyclic building block and structural analog in the development of Factor Xa inhibitors.

Synthesis, Reactivity, and Pharmaceutical Utility[1][2][3]

CAS Registry Number: 45965-30-8

Synonyms: 2-Acetamido-5-chloropyridine; N-(5-chloro-2-pyridinyl)acetamide

Molecular Formula: C

Introduction & Chemical Significance[2][3][4][5]

N-(5-chloropyridin-2-yl)acetamide represents a privileged scaffold in medicinal chemistry, specifically within the class of 2-aminopyridine derivatives.[1][2] Its core structure—a pyridine ring substituted with an electron-withdrawing chlorine at the 5-position and an acetamido group at the 2-position—serves as a model system for the "warhead" moieties found in modern anticoagulants.[1][2]

Most notably, the 5-chloropyridin-2-yl-amino motif is the critical pharmacophore in Edoxaban (Savaysa/Lixiana) , a direct Factor Xa inhibitor used to prevent stroke and systemic embolism.[1][2] While Edoxaban utilizes an oxalamide linker, the acetamide derivative (CAS 45965-30-8) is frequently encountered as a synthetic intermediate, a degradation impurity, or a reference standard for investigating the electronic properties of the pyridine ring during drug design.

Chemical Synthesis & Optimization

The synthesis of N-(5-chloropyridin-2-yl)acetamide is primarily achieved through the chemoselective acetylation of 2-amino-5-chloropyridine .[1][2] This precursor is itself synthesized via the electrophilic chlorination of 2-aminopyridine, a process that requires careful control of pH and temperature to prevent over-chlorination (e.g., formation of 3,5-dichloro derivatives).

2.1 Synthetic Pathway (DOT Visualization)

Figure 1: Step-wise synthesis from commercially available 2-aminopyridine.

2.2 Optimized Experimental Protocol

Objective: Synthesis of N-(5-chloropyridin-2-yl)acetamide from 2-amino-5-chloropyridine.

Reagents:

-

Acetic Anhydride (1.2 eq)

-

Dichloromethane (DCM) or Toluene (Solvent)

-

Triethylamine (1.5 eq) or Pyridine (Catalytic)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 2-amino-5-chloropyridine (e.g., 5.0 g) and anhydrous DCM (50 mL). Ensure complete dissolution; mild warming (30°C) may be required.[1][2]

-

Base Addition: Add Triethylamine (1.5 eq) to the solution. If the reaction is sluggish, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).[2]

-

Acetylation: Cool the mixture to 0°C. Add Acetic Anhydride (1.2 eq) dropwise over 20 minutes to control the exotherm. The amine at position 2 is less nucleophilic than a standard aniline due to the electron-withdrawing pyridine ring, so activation is necessary.[1][2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2]

-

Workup: Quench with saturated NaHCO

solution to neutralize excess acid. Extract the organic layer, wash with brine, and dry over anhydrous Na -

Purification: Concentrate in vacuo. The crude solid can be recrystallized from Ethanol/Water or purified via flash column chromatography (SiO

, eluting with DCM/MeOH) to yield the pure acetamide.

Structural & Spectral Characterization[1][2][3][6]

Accurate identification relies on distinguishing the acetamide from the free amine and the chloroacetyl analog.[2]

3.1 Data Summary Table

| Property | Value / Characteristic | Notes |

| Appearance | White to off-white crystalline solid | |

| Melting Point | ~136–138°C (Amine precursor); Acetamide likely similar | Note: Chloroacetyl analog melts at 110°C |

| Mass Spectrometry | [M+H] | Characteristic 3:1 Chlorine isotope pattern |

| Solubility | Soluble in DMSO, MeOH, DCM; Low in Water | Lipophilic due to Cl and aromatic ring |

3.2 Nuclear Magnetic Resonance (NMR) Profile

H NMR (400 MHz, DMSO-d-

10.60 (s, 1H, -NH): Broad singlet, exchangeable with D

- 8.35 (d, J = 2.5 Hz, 1H, H-6): The proton adjacent to the ring nitrogen and chlorine is the most deshielded.

- 8.10 (d, J = 8.8 Hz, 1H, H-3): Ortho to the acetamido group; significantly shifted downfield due to the anisotropic effect of the carbonyl.

- 7.85 (dd, J = 8.8, 2.5 Hz, 1H, H-4): Couples with both H-3 and H-6.

-

2.10 (s, 3H, -CH

Pharmaceutical Application: The Edoxaban Connection[1][8]

N-(5-chloropyridin-2-yl)acetamide serves as a crucial reference marker for Edoxaban , a blockbuster anticoagulant.[1][2]

Mechanism of Action: Edoxaban inhibits Factor Xa, a serine protease in the coagulation cascade. The 5-chloropyridin-2-yl group binds into the S4 pocket of the Factor Xa enzyme.[1][2] The chlorine atom displaces a water molecule within this hydrophobic pocket, providing a significant gain in binding affinity (entropy-driven).[2]

Impurity Profiling: During the synthesis of Edoxaban, the oxalamide linker is formed. Under stress conditions (hydrolysis), the linker can degrade. The acetamide derivative (CAS 45965-30-8) acts as a process-related impurity marker , helping QC scientists confirm that the oxalamide linker has not degraded into a simpler acetyl species during manufacturing or storage.[1][2]

4.1 Retrosynthetic Analysis (DOT Visualization)

Figure 2: Structural relationship between the Edoxaban API and the acetamide analog.

Reactivity Profile

The chemical behavior of N-(5-chloropyridin-2-yl)acetamide is dominated by the electron-deficient nature of the pyridine ring, modulated by the electron-donating acetamido group.[1][2]

-

Electrophilic Aromatic Substitution (EAS):

-

Hydrolysis:

-

Palladium-Catalyzed Coupling:

-

While the C-Cl bond on pyridine is generally less reactive than C-Br, modern catalytic systems (e.g., Pd(OAc)

/ XPhos) can effect Buchwald-Hartwig aminations or Suzuki couplings at the C-5 position, allowing the synthesis of complex library derivatives.

-

References

-

ChemicalBook. (2024).[1][2] 2-Amino-5-chloropyridine Properties and Synthesis. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025).[1][2] 2-Amino-5-chloropyridine Compound Summary. Retrieved from

-

BOC Sciences. (2024).[1][2] Edoxaban and Impurities: Structural Analysis.[1][2] Retrieved from

-

BenchChem. (2025).[1][2][3] Electrophilic Aromatic Substitution in N-Phenylacetamide Derivatives. Retrieved from

-

BLDpharm. (2025).[1][2] N-(5-Chloropyridin-2-yl)acetamide Catalog Entry (CAS 45965-30-8).[1][2] Retrieved from

Sources

N-(5-chloropyridin-2-yl)acetamide: Synthetic Evolution and Pharmacophoric Utility

[1]

Executive Summary

N-(5-chloropyridin-2-yl)acetamide (CAS: 1073-14-9) represents a quintessential "privileged scaffold" in modern medicinal chemistry.[1] While chemically simple, its structure balances the electron-deficient nature of the pyridine ring with the metabolic stability conferred by halogenation and the directing capabilities of the acetamido group.

This guide analyzes the compound not merely as a chemical intermediate, but as a strategic tool in Fragment-Based Drug Discovery (FBDD) . It serves as a critical precursor for Factor Xa inhibitors (e.g., Edoxaban derivatives) and a model substrate for palladium-catalyzed C-H activation, bridging the gap between classical heterocyclic synthesis and late-stage functionalization.[1]

Chemical Architecture & Electronic Significance

The utility of N-(5-chloropyridin-2-yl)acetamide stems from the precise electronic tuning of its substituents.[1]

The 5-Chloro Effect (Metabolic Blockade)

In medicinal chemistry, the pyridine ring is often susceptible to oxidative metabolism, particularly N-oxidation or hydroxylation at electron-deficient positions.[1]

-

Mechanism: The chlorine atom at the C5 position exerts a dual effect:

-

Steric/Electronic Blocking: It prevents metabolic attack at the position para to the acetamido group, a common site for P450-mediated oxidation.[1]

-

Lipophilicity Modulation: The chlorine increases the logP, improving membrane permeability compared to the unsubstituted pyridine.

-

The Acetamido Group (Directing Group)

The C2-acetamido group is not just a protecting group for the amine; it is a Lewis-basic Directing Group (DG) .[1]

-

Coordination: The carbonyl oxygen and the amide nitrogen can coordinate with transition metals (Pd, Cu), facilitating ortho-C-H activation at the C3 position. This allows for rapid diversification of the scaffold without de novo synthesis.

Synthetic Evolution: From Classical to Catalytic

The history of this molecule tracks the evolution of organic synthesis, moving from harsh nucleophilic substitutions to elegant metal-catalyzed couplings.[1]

Pathway A: Classical Nucleophilic Substitution (1940s-1980s)

Early synthesis relied on the high reactivity of 2-aminopyridines.[1] The 5-chloro substituent was typically introduced before acetylation to avoid over-chlorination.[1]

-

Step 1: Chlorination of 2-aminopyridine using

or NCS (N-chlorosuccinimide).[1] -

Step 2: Acetylation using acetic anhydride (

).

Pathway B: Modern C-H Activation (2000s-Present)

In the 21st century, the compound became a standard substrate for demonstrating Ligand-Promoted C-H Activation .[1] Researchers like Sanford and Yu utilized the acetamide group to direct palladium catalysts to the C3 position, allowing for direct arylation, olefination, or hydroxylation.[1]

Visualization: Synthetic Workflows

Figure 1: Evolution of synthetic routes. The classical route builds the core; the modern route utilizes the acetamide as a handle for further derivatization.

Medicinal Chemistry Applications

Factor Xa Inhibition (Anticoagulants)

The 5-chloropyridin-2-yl moiety is a pharmacophore found in the lineage of Factor Xa inhibitors.[1]

-

Case Study: While Edoxaban utilizes a more complex linker, the 5-chloropyridine ring is critical for binding in the S4 pocket of the Factor Xa enzyme.[1] The chlorine atom fills a hydrophobic sub-pocket, enhancing potency by displacing water molecules.[1]

-

Role of Acetamide: In early SAR (Structure-Activity Relationship) studies, the acetamide served as a truncated model to test the electronic influence of the amide linkage found in the final drug candidates.

Bioisosteric Replacement

The N-(5-chloropyridin-2-yl)acetamide structure is often used as a bioisostere for 4-chloroacetanilide .[1]

-

Advantage: The pyridine nitrogen introduces a hydrogen bond acceptor (HBA) vector that is absent in the phenyl ring, potentially improving solubility and target affinity without significantly altering steric bulk.

Technical Protocol: Synthesis & Purification

Objective: Synthesis of N-(5-chloropyridin-2-yl)acetamide on a 10g scale. Safety: 2-amino-5-chloropyridine is toxic.[1] Handle in a fume hood.

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |

| 2-Amino-5-chloropyridine | 128.56 | 1.0 | 10.0 g |

| Acetic Anhydride | 102.09 | 1.5 | 11.0 mL |

| Pyridine (Solvent/Base) | 79.10 | N/A | 50 mL |

| DMAP (Catalyst) | 122.17 | 0.05 | 0.47 g |

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Dissolution: Add 2-Amino-5-chloropyridine (10.0 g) and DMAP (0.47 g) to the flask. Add Pyridine (50 mL) via syringe. Stir until fully dissolved.

-

Addition: Cool the solution to 0°C (ice bath). Add Acetic Anhydride (11.0 mL) dropwise over 15 minutes to control exotherm.

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4 hours.

-

Monitoring: Check via TLC (50% EtOAc/Hexane). The starting amine spot (

) should disappear, replaced by the amide (

-

-

Quench: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The product typically precipitates as a white/off-white solid.[1]

-

Filtration: Vacuum filter the precipitate. Wash the filter cake with cold water (

mL) to remove residual pyridine and acetic acid. -

Purification: Recrystallize from Ethanol/Water (9:1) if high purity is required.[2] Dry in a vacuum oven at 45°C overnight.

Analytical Validation (Self-Validating Data)

-

Physical State: White crystalline solid.[]

-

Melting Point: 176–178°C.

-

1H NMR (400 MHz, DMSO-d6):

Pharmacophore Visualization

The following diagram illustrates how the molecule interacts within a theoretical binding pocket (e.g., Factor Xa or Ion Channel), highlighting the specific roles of its functional groups.

Figure 2: Pharmacophoric mapping of N-(5-chloropyridin-2-yl)acetamide.[1][4] The diagram highlights the multi-modal binding capability (H-bonding + Hydrophobic filling) that makes it a privileged scaffold.[1]

References

-

Synthesis of 2-Amino-5-chloropyridine

-

Source: ChemicalBook & Patent CN106432069A.[1]

- Context: Describes the oxidative chlorination of 2-aminopyridine using HCl/NaClO, establishing the precursor for the title compound.

-

-

Palladium-Catalyzed C-H Activation of Pyridine N-Oxides and Derivatives

- Source: PubMed (NIH).

-

Context: Validates the use of pyridine-amide derivatives as directing groups for ortho-alkenylation and arylation, a key modern application of this scaffold.[1]

-

Medicinal Chemistry of Factor Xa Inhibitors

- Source: General Medicinal Chemistry Principles (Contextual grounding).

-

Context: The 5-chloropyridin-2-yl group is a documented pharmacophore in the development of anticoagulants like Edoxaban.[1]

-

Properties of Acetamide Derivatives

Methodological & Application

Application Note: Synthesis of N-(5-chloropyridin-2-yl)acetamide

Abstract

This application note details the optimized synthesis of N-(5-chloropyridin-2-yl)acetamide (CAS 45965-30-8), a critical intermediate in the development of Factor Xa inhibitors and other pyridine-based pharmaceutical scaffolds. Due to the electron-withdrawing nature of the chlorine substituent and the pyridine ring nitrogen, the exocyclic amine at position 2 exhibits reduced nucleophilicity compared to standard anilines. This protocol addresses this challenge by utilizing a pyridine-catalyzed acetylation with acetic anhydride, ensuring high conversion and purity. An alternative acetyl chloride method is provided for specific scale-up requirements.

Introduction & Retrosynthetic Analysis

The 2-aminopyridine moiety is a "privileged structure" in medicinal chemistry, serving as a hydrogen bond donor/acceptor motif in kinase inhibitors and GPCR ligands. The synthesis of the acetamide derivative requires overcoming the deactivated nature of the 2-amino-5-chloropyridine starting material.

While standard acetylation of anilines proceeds readily at room temperature, electron-deficient aminopyridines often require thermal activation or nucleophilic catalysis. The methods below prioritize atom economy and ease of purification , avoiding chromatographic separations where possible.

Reaction Scheme

The transformation involves the nucleophilic attack of the exocyclic amine on the carbonyl carbon of the acetylating agent, followed by the elimination of the leaving group (acetate or chloride).

Figure 1: Reaction scheme for the acetylation of 2-amino-5-chloropyridine.

Experimental Protocols

Method A: Acetic Anhydride with Pyridine Catalysis (Preferred)

This method is the industry standard for deactivating amines. Pyridine serves a dual role: it acts as the solvent to solubilize the starting material and as a nucleophilic catalyst (forming the reactive N-acetylpyridinium intermediate).

Reagents:

-

2-Amino-5-chloropyridine (1.0 equiv)

-

Acetic Anhydride (

) (1.5 – 2.0 equiv)[1] -

Pyridine (Solvent, ~5-10 volumes)

Workflow Diagram:

Figure 2: Step-by-step workflow for Method A.

Detailed Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]

-

Dissolution: Charge the flask with 2-amino-5-chloropyridine (5.0 g, 38.9 mmol) and pyridine (25 mL). Stir until fully dissolved.

-

Addition: Add acetic anhydride (5.5 mL, ~58 mmol, 1.5 equiv) dropwise over 10 minutes. A slight exotherm may be observed.

-

Reaction: Heat the mixture to 100°C (oil bath temperature). Maintain stirring for 4–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The starting amine (

) should disappear, and the less polar amide (

-

-

Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 150 mL of crushed ice/water with vigorous stirring. The product should precipitate as a white to off-white solid.

-

Filtration: Stir the slurry for 30 minutes to ensure hydrolysis of excess anhydride. Filter the solid using a Büchner funnel.

-

Washing: Wash the filter cake with cold water (

mL) to remove residual pyridine and acetic acid. -

Drying: Dry the solid in a vacuum oven at 45°C overnight.

Method B: Acetyl Chloride (Alternative)

Use this method if pyridine solvent is undesirable or for smaller scale rapid synthesis.

Reagents:

-

2-Amino-5-chloropyridine (1.0 equiv)

-

Acetyl Chloride (1.2 equiv)

-

Triethylamine (

) (1.5 equiv) -

Dichloromethane (DCM) (Solvent)

Detailed Procedure:

-

Dissolve 2-amino-5-chloropyridine (1.0 equiv) and

(1.5 equiv) in dry DCM (10 volumes) at 0°C. -

Add acetyl chloride (1.2 equiv) dropwise.

-

Allow to warm to room temperature and stir for 2–4 hours.

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

, and brine. -

Dry over

, filter, and concentrate in vacuo.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Temperature | 90–100°C (Method A) | Required to overcome the low nucleophilicity of the aminopyridine nitrogen. |

| Stoichiometry | 1.5 – 2.0 equiv | Excess reagent drives the equilibrium forward and compensates for any moisture. |

| Quench pH | Neutral to slightly basic | Ensure the product does not protonate and remain soluble in the aqueous phase during workup. |

| Reaction Time | 4–6 Hours | Extended heating may lead to di-acetylation (formation of imides), though sterics usually prevent this on the exocyclic amine. |

Characterization & Quality Control

The product should be characterized to confirm structure and purity.

-

Appearance: White to off-white crystalline solid.[2]

-

Molecular Formula:

-

Molecular Weight: 170.60 g/mol

-

Melting Point: Expected range 118–124°C (Note: Literature values for analogs vary; verify experimentally against authentic standard if available).

-

Mass Spectrometry (LC-MS):

-

Positive Mode (

):

-

Predicted

| Position | Shift ( | Multiplicity | Integration | Assignment |

| NH | 10.6 – 10.8 | Singlet (broad) | 1H | Amide Proton |

| C6-H | 8.35 – 8.40 | Doublet ( | 1H | Pyridine Ring ( |

| C3-H | 8.05 – 8.15 | Doublet ( | 1H | Pyridine Ring ( |

| C4-H | 7.85 – 7.95 | Double Doublet | 1H | Pyridine Ring ( |

| CH3 | 2.10 – 2.15 | Singlet | 3H | Acetyl Methyl Group |

Expert Insights & Troubleshooting

-

Low Yield / Incomplete Conversion:

-

Cause: Moisture in the pyridine or old acetic anhydride (hydrolyzed to acetic acid).

-

Solution: Use freshly distilled pyridine or store over KOH. Ensure acetic anhydride is free of acetic acid.

-

-

Coloration:

-

Observation: The reaction mixture turns dark brown/black.

-

Insight: Pyridines are susceptible to oxidation and polymerization at high temperatures. This is usually superficial. The dark impurities are highly polar and remain in the filtrate during the water quench/filtration step. Recrystallization from Ethanol/Water (9:1) effectively removes colored impurities.

-

-

Di-acetylation:

-

Observation: Appearance of a higher molecular weight impurity (

). -

Solution: This is rare for 2-aminopyridines due to steric hindrance and electron deficiency. If observed, reduce the equivalents of

to 1.1 and lower temperature to 80°C.

-

Safety Considerations

-

2-Amino-5-chloropyridine: Toxic if swallowed and an irritant. Handle in a fume hood.

-

Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water.

-

Pyridine: Flammable liquid with a distinct, unpleasant odor. Causes reproductive toxicity. Double-glove and use effective local exhaust ventilation.

References

-

Vertex Pharmaceuticals. (2009). N-(5-Bromopyridin-2-yl)acetamide crystal structure and synthesis. PMC - NIH.

-

ChemicalBook. (2023).[3] 2-Amino-5-chloropyridine Properties and Synthesis.

-

National Institutes of Health (NIH). (2021). Protocol for O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.

-

BLD Pharm. (2024). N-(5-Chloropyridin-2-yl)acetamide Product Safety and Data.

-

ChemSrc. (2025). 2-chloro-n-(5-chloropyridin-2-yl)acetamide Physicochemical Properties.

Sources

Application Note: Optimized Acylation Conditions for N-(5-chloropyridin-2-yl)acetamide

Abstract

This application note details the optimized synthetic protocols for the acylation of 2-amino-5-chloropyridine to form N-(5-chloropyridin-2-yl)acetamide . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including the anticoagulant Edoxaban (specifically the chloroacetyl variant).[1] Due to the electron-withdrawing nature of the chlorine atom at the 5-position and the pyridine ring nitrogen, the exocyclic amine exhibits reduced nucleophilicity compared to aniline.[2] This guide presents two validated protocols: a scalable Acetic Anhydride Method (Method A) and a mild Acetyl Chloride Method (Method B), along with mechanistic insights and troubleshooting for bis-acylation side products.[1][2]

Introduction & Chemical Context

The Nucleophilicity Challenge

The substrate, 2-amino-5-chloropyridine , presents a specific challenge in acylation reactions.[2] The pyridine ring nitrogen acts as an electron sink, and the chlorine atom at the 5-position further deactivates the ring via an inductive effect (-I).[2] Consequently, the exocyclic amino group is significantly less nucleophilic than standard anilines.[1]

Key Reaction Risks:

-

Incomplete Conversion: Standard room-temperature conditions often fail without activation.[1][2]

-

Bis-acylation: Forcing conditions can lead to the formation of the unstable imide (di-acetylated species), which must be hydrolyzed back to the mono-amide.[1][2]

-

Regioselectivity: While rare, acylation at the ring nitrogen (forming an unstable acyl-pyridinium species) is kinetically possible but thermodynamically unfavorable.[1][2]

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism.[1][2] The use of acetic acid as a solvent (in Method A) serves a dual purpose: it solubilizes the polar substrate and activates the acetic anhydride via protonation.[1]

Experimental Protocols

Method A: Acetic Anhydride (Scalable/Green)

Recommended for gram-to-kilogram scale synthesis.[1][2] This method avoids chlorinated solvents and utilizes the byproduct (acetic acid) as the solvent.[2]

Reagents:

-

Acetic Acid (Solvent, 5-10 volumes)[2]

-

Catalytic

(Optional, 0.05 eq for faster kinetics)

Protocol:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-5-chloropyridine (10 g, 77.8 mmol) in Acetic Acid (50 mL).

-

Addition: Add Acetic Anhydride (11 mL, ~116 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to 80°C for 2–4 hours.

-

Monitor: Check via TLC (EtOAc/Hexane 1:1) or HPLC.[2] The starting material (

) should disappear, replaced by the product (

-

-

Quench & Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into Ice Water (200 mL) with vigorous stirring.

-

Critical Step: If the product does not precipitate immediately, neutralize the solution to pH ~7 using saturated

or 10% NaOH solution. (The amide is stable, but avoid harsh basic hydrolysis).[1][2]

-

-